molecular formula C8H8N4 B158780 Quinazoline-2,4-diamine CAS No. 1899-48-5

Quinazoline-2,4-diamine

Cat. No.: B158780
CAS No.: 1899-48-5
M. Wt: 160.18 g/mol
InChI Key: XELRMPRLCPFTBH-UHFFFAOYSA-N
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Description

Quinazoline-2,4-diamine is a heterocyclic compound that consists of a quinazoline core with two amino groups attached at the 2nd and 4th positions. This compound is known for its significant biological activities and has been the subject of extensive research in medicinal chemistry. This compound and its derivatives exhibit a wide range of pharmacological properties, making them valuable in various therapeutic applications .

Mechanism of Action

Target of Action

Quinazoline-2,4-diamine, also known as 2,4-Diaminoquinazoline, is a heterocyclic compound that has been found to interact with various biological targets. It has been reported to inhibit the decapping scavenger enzyme DcpS , which plays a crucial role in mRNA decay and is involved in the pathogenesis of certain diseases such as spinal muscular atrophy . Additionally, it has been identified as a potential inhibitor against Chikungunya and Ross River Viruses .

Mode of Action

The compound acts by inhibiting the decapping scavenger enzyme DcpS, leading to context-specific modulation of SMN transcript levels . This inhibition can result in a broad spectrum of biological effects, both in vitro and in vivo . In the context of viral infections, it has been found to inhibit the replication of Chikungunya and Ross River Viruses .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. In the case of spinal muscular atrophy, the compound’s inhibition of DcpS leads to changes in SMN transcript levels, which can have downstream effects on various cellular processes . Furthermore, the compound’s antiviral activity suggests that it may interfere with viral replication pathways .

Result of Action

The molecular and cellular effects of this compound’s action are context-specific. For instance, in the treatment of spinal muscular atrophy, the compound can cause modest and transient increases in SMN2 mRNA levels . In terms of its antiviral activity, the compound has been found to reduce the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner .

Biochemical Analysis

Biochemical Properties

Quinazoline-2,4-diamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the decapping scavenger enzyme DcpS . Moreover, it has been reported to be a potent inhibitor of p21-Activated Kinase 4 (PAK4), a serine/threonine protein kinase .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the replication of Chikungunya and Ross River Viruses in a dose-dependent manner . Furthermore, it has been found to increase the expression of the survival motor neuron (SMN) gene, which is crucial for the treatment of spinal muscular atrophy .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and depends on the specific biological context. For instance, in the context of viral infections, it inhibits the replication of viruses by reducing the cytopathic effect and immunofluorescence of infected cells . In the context of spinal muscular atrophy, it increases the expression of the SMN gene .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been reported to cause modest and transient increases in SMN2 mRNA levels in cells . Moreover, it has been found to have long-term effects on cellular function, as evidenced by its ability to delay motor neuron loss in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported to significantly increase the mean lifespan of SMNΔ7 SMA mice by approximately 21-30% when given prior to motor neuron loss .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to inhibit the decapping scavenger enzyme DcpS, which is involved in the metabolism of mRNA .

Transport and Distribution

Given its ability to cross the blood-brain barrier , it can be inferred that it may interact with various transporters or binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinazoline-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroquinazoline with amines under ultrasonication. This method yields bis(azolyl)quinazoline-2,4-diamines, which have shown excellent antimicrobial activity . Another method involves the reaction of anthranilic acid with amides, followed by cyclization to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as those involving ruthenium or manganese catalysts, has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinazoline-2,4-dione derivatives, amino-substituted quinazolines, and various quinazoline derivatives with different functional groups .

Comparison with Similar Compounds

Quinazoline-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and the wide range of biological activities exhibited by its derivatives. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

IUPAC Name

quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELRMPRLCPFTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172415
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-48-5
Record name 2,4-Diaminoquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1899-48-5
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Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1899-48-5
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Record name 2,4-DIAMINOQUINAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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